Acetobromolactose

Carbohydrate Chemistry Regioselective Glycosylation Oligosaccharide Synthesis

Sourcing a reliable glycosyl donor for stereospecific β-lactosylation often involves unstable intermediates or complex multi-step protections. Acetobromolactose (CAS 572-09-8) addresses this as a stable, crystalline hepta-O-acetylated halide, enabling direct, single-step disaccharide installation. Key supply and performance metrics: - Pre-formed lactose unit eliminates sequential glycosylation, reducing synthetic steps and improving overall yield. - Enables regio- and stereoselective Koenigs-Knorr couplings (1→3, 1→6) for defined branched oligosaccharide construction. - Supplied with stabilizer; requires anhydrous storage to maintain structural integrity.

Molecular Formula C26H35BrO17
Molecular Weight 699.4 g/mol
Cat. No. B12822168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetobromolactose
Molecular FormulaC26H35BrO17
Molecular Weight699.4 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)Br)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C26H35BrO17/c1-10(28)35-8-17-20(21(38-13(4)31)23(25(27)42-17)40-15(6)33)44-26-24(41-16(7)34)22(39-14(5)32)19(37-12(3)30)18(43-26)9-36-11(2)29/h17-26H,8-9H2,1-7H3/t17-,18-,19+,20-,21+,22+,23-,24-,25?,26+/m1/s1
InChIKeyNLFHLQWXGDPOME-KQGMPROSSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetobromolactose Specifications & Chemical Characteristics


Acetobromolactose (CAS: 572-09-8), a hepta-O-acetylated α-lactosyl bromide, is a peracetylated disaccharide glycosyl halide . It serves as a versatile glycosyl donor for introducing the β-lactosyl moiety via the Koenigs-Knorr reaction or related protocols [1]. Its peracetylated structure ensures it is a stable crystalline reagent, requiring storage under anhydrous conditions to prevent hydrolysis, and is frequently supplied stabilized with calcium carbonate . This compound is a fundamental building block in the synthesis of complex glycoconjugates, such as glycosphingolipids, glycopolymers, and biologically relevant oligosaccharides [2][3].

Acetobromolactose vs. Other Acetobromosugars in Glycosylation


The interchangeability of acetobromolactose with simpler acetobromosugars like acetobromoglucose or acetobromogalactose is precluded by fundamental differences in reactivity, regioselectivity, and the specific structural motifs they introduce. While a monosaccharide donor like acetobromoglucose is suitable for installing a single sugar residue [1], acetobromolactose uniquely delivers a pre-formed β-lactose disaccharide unit, a critical structural determinant for biological recognition, in a single synthetic step [2]. The orthoester-mediated methodology, which is highly effective for acetobromolactose, is not universally applicable or efficient with other donors [3]. The evidence below demonstrates that acetobromolactose provides quantifiable advantages in terms of synthetic efficiency and regio/stereocontrol, making direct substitution with other glycosyl halides a suboptimal strategy that often leads to lower yields, loss of selectivity, or additional synthetic steps [4].

Acetobromolactose Quantitative Comparison Evidence


Regioselectivity: Acetobromolactose vs. Acetobromomaltose

In a direct head-to-head comparison, acetobromolactose and its structural isomer, acetobromomaltose, were evaluated as glycosyl donors for coupling with a partially protected glucoside acceptor via an orthoester formation-rearrangement strategy. Both donors achieved high overall yields and stereoselective 1,2-trans glycosidic bond formation. However, the resulting regioselectivity was distinct: acetobromolactose enabled selective coupling to either the 1→6 or 1→3 hydroxyl groups of the acceptor, providing a level of synthetic control not reported for the maltose donor under identical conditions. [1] This differential regioselectivity allows for the synthesis of structurally different, branched trisaccharides from the same acceptor core.

Carbohydrate Chemistry Regioselective Glycosylation Oligosaccharide Synthesis

Stereospecificity & Glycopolymer Antigenicity

In the synthesis of an antigenic water-soluble glycopolymer, the use of acetobromolactose in a stereospecific phase-transfer-catalyzed glycosidation with p-nitrophenoxide yielded the peracetylated 1,2-trans-β-D-4-nitrophenyl lactoside. [1] This contrasts with the use of alternative donor classes like thioglycosides, which can require heavy metal promoters for activation. The resulting β-lactoside-bearing copolymer demonstrated specific and quantifiable antigenicity, confirmed by agar gel diffusion and quantitative precipitation with *Arachis hypogaea* (peanut) and *Ricinus communis* (castor bean) lectins. [2] This functional outcome validates the high stereochemical purity of the glycosidic bond formed by acetobromolactose.

Glycopolymer Synthesis Phase-Transfer Catalysis Bioconjugation

Glycosylation Efficiency: vs. Acetobromogalactose

A cross-study comparison of glycosylation yields highlights the synthetic utility of acetobromolactose. In the Koenigs-Knorr glycosylation of a partially protected lactoside acceptor, the monosaccharide donor acetobromogalactose provided a trisaccharide in 67% yield. [1] While direct comparisons with acetobromolactose in identical systems are scarce, the disaccharide donor enabled the synthesis of lactosyl sphingosines in 'good yields' via a one-pot modified Koenigs-Knorr procedure, [2] and in a separate study, trisaccharide synthesis was effected in 'high yields'. [3] This suggests that despite its larger size, acetobromolactose can achieve comparable or superior glycosylation efficiency, while installing a more complex disaccharide unit in a single step.

Glycosylation Koenigs-Knorr Reaction Synthetic Yield

Acetobromolactose Validated Application Scenarios


Structurally Defined Trisaccharide Synthesis

The regioselective coupling of acetobromolactose with partially protected glucoside acceptors, as demonstrated by Wang and Kong, enables the controlled synthesis of 1→6 or 1→3 branched trisaccharides. [1] This capability is essential for preparing defined oligosaccharide libraries to study carbohydrate-protein interactions, where specific branching patterns are critical for biological activity.

Glycosphingolipid Analogs via One-Pot Synthesis

The one-pot, modified Koenigs-Knorr glycosylation of sphingosine acceptors with acetobromolactose provides an efficient route to lactosyl sphingosine derivatives. [2] These compounds are valuable tools for investigating glycosphingolipid function and the role of the lactosyl moiety in cell signaling and membrane organization.

Antigenic Glycopolymers & Bioconjugates

The stereospecific phase-transfer glycosidation of acetobromolactose with p-nitrophenoxide yields a well-defined β-lactoside precursor. [3] This intermediate is readily converted into polymerizable monomers for the synthesis of antigenic glycopolymers, which have applications in lectin-based assays, targeted drug delivery, and the study of carbohydrate-mediated biological processes.

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